2-Formyl-4-(tributylstannyl)thiazole

説明

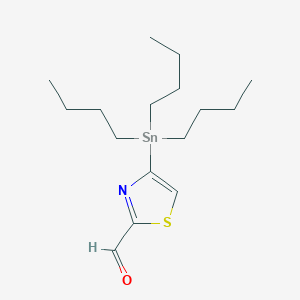

2-Formyl-4-(tributylstannyl)thiazole is a chemical compound with the molecular formula C16H29NOSSn and a molecular weight of 402.19 g/mol It is characterized by the presence of a thiazole ring substituted with a formyl group at the 2-position and a tributylstannyl group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-4-(tributylstannyl)thiazole typically involves the reaction of 2-formylthiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

化学反応の分析

Types of Reactions: 2-Formyl-4-(tributylstannyl)thiazole can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalyst, aryl or vinyl halides.

Major Products Formed:

Oxidation: 2-Carboxy-4-(tributylstannyl)thiazole.

Reduction: 2-Hydroxymethyl-4-(tributylstannyl)thiazole.

Substitution: Various aryl or vinyl thiazole derivatives.

科学的研究の応用

Pharmaceutical Chemistry

Role as a Pharmaceutical Intermediate:

2-Formyl-4-(tributylstannyl)thiazole serves as an intermediate in the synthesis of various pharmaceuticals. Its incorporation into drug formulations can enhance the efficacy and stability of the final products. The tributyltin moiety contributes to its reactivity, allowing for diverse synthetic pathways in drug development.

Case Study: Synthesis of Anticancer Agents

Recent studies have illustrated the use of this compound in synthesizing thiazole derivatives with potent anticancer properties. For instance, derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, showcasing its potential as a building block for novel anticancer therapies .

Organic Synthesis

Catalytic Properties:

The compound acts as a catalyst in several organic reactions, particularly in cross-coupling methodologies such as the Stille reaction. This reaction allows for the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.

Table 1: Summary of Catalytic Applications

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Stille Cross-Coupling | Catalyst | Efficient formation of aryl-thiazole bonds |

| Arylation | Reagent | Enhanced yields in thiazole derivatives |

Medicinal Chemistry

Biological Activity:

Thiazole compounds, including this compound, are known for their diverse biological activities, such as antibacterial, antifungal, and anti-inflammatory effects. Research indicates that these compounds can modulate various biological pathways, making them candidates for drug development targeting multiple diseases .

Case Study: Thiazole Derivatives in Stem Cell Research

In a recent study focusing on stem cell differentiation, thiazole derivatives synthesized from this compound demonstrated the ability to induce differentiation in human pluripotent stem cells. This finding highlights the compound's potential role in regenerative medicine and developmental biology .

Dye Chemistry

Synthesis of Dyes:

The compound is also utilized in dye chemistry for synthesizing various dyes with enhanced stability and color properties. Thiazole derivatives have been incorporated into dye formulations to improve their lightfastness and overall performance.

Table 2: Applications in Dye Chemistry

| Dye Type | Role of this compound | Benefits |

|---|---|---|

| Synthetic Dyes | Intermediate | Improved stability and color intensity |

作用機序

The mechanism of action of 2-Formyl-4-(tributylstannyl)thiazole depends on the specific reactions it undergoes. In Stille cross-coupling reactions, the tributylstannyl group acts as a nucleophile, reacting with electrophilic aryl or vinyl halides in the presence of a palladium catalyst. This forms a new carbon-carbon bond, resulting in the formation of various substituted thiazole derivatives .

類似化合物との比較

2-Formylthiazole: Lacks the tributylstannyl group, making it less versatile in cross-coupling reactions.

4-(Tributylstannyl)thiazole: Lacks the formyl group, limiting its reactivity in oxidation and reduction reactions.

2-Tributylstannylthiazole: Similar structure but without the formyl group, affecting its overall reactivity and applications.

Uniqueness: 2-Formyl-4-(tributylstannyl)thiazole is unique due to the presence of both the formyl and tributylstannyl groups, allowing it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and various scientific research applications.

生物活性

2-Formyl-4-(tributylstannyl)thiazole is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NSSn. It consists of a thiazole ring with a formyl group at the 2-position and a tributylstannyl group at the 4-position. The presence of these functional groups imparts distinctive reactivity and biological properties to the compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activities. These derivatives have been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The synthesis of these derivatives typically involves methods such as broth microdilution to assess their efficacy.

Analgesic and Anti-inflammatory Effects

The compound serves as a precursor in the development of bioactive molecules with potential analgesic and anti-inflammatory properties. Preclinical trials have shown that certain thiazole derivatives derived from this compound display promising results in reducing pain and inflammation in animal models.

Target and Mode of Action

The biological activity of this compound is primarily attributed to its ability to participate in Stille cross-coupling reactions , which allows it to form more complex thiazole derivatives. These derivatives can interact with various biological targets, influencing cellular pathways related to growth inhibition and apoptosis .

Interaction Studies

Studies focusing on the interactions of this compound with biological systems reveal insights into its binding affinities to specific targets, metabolic pathways, and potential toxicity profiles. Understanding these interactions is crucial for elucidating its therapeutic mechanisms.

Case Studies

- Cytotoxicity Analysis : A study evaluated the cytotoxic effects of thiazole-containing fragments, including those derived from this compound. The results indicated that compounds containing multiple thiazoles exhibited enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that could be leveraged for drug development .

- Phenotypic Analysis : In another study, phenotypic assessments revealed that thiazole derivatives could induce apoptosis in specific cancer types, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Description | Key Features |

|---|---|---|

| 4-Methyl-2-(tributylstannyl)thiazole | Thiazole ring with a methyl group at position 4 | Enhanced lipophilicity and biological activity |

| 5-(Tributylstannyl)thiazole | Thiazole ring with tributylstannyl at position 5 | Different reactivity patterns due to position change |

| 2-(Tributylstannyl)pyridine | Pyridine ring substituted with tributylstannyl | Distinct electronic properties compared to thiazoles |

The combination of both the formyl group and tributylstannyl moiety in this compound allows for a broader range of chemical reactions and potential biological activities not seen in its analogs.

特性

IUPAC Name |

4-tributylstannyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNXZUKRZWHDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586025 | |

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231278-14-1 | |

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。